molecular formula C13H24N2O5 B2831411 Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate CAS No. 2098033-20-4

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B2831411
CAS No.: 2098033-20-4
M. Wt: 288.344
InChI Key: NKLBOUCDJBAWFK-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is a piperidine-based compound featuring a carbamoyl group substituted with a 2,2-dimethoxyethyl moiety and an ethyl ester at the 1-position. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, particularly for their roles in modulating biological targets such as receptors and enzymes .

Properties

IUPAC Name

ethyl 4-(2,2-dimethoxyethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-4-20-13(17)15-7-5-10(6-8-15)12(16)14-9-11(18-2)19-3/h10-11H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLBOUCDJBAWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride in the presence of a base.

    Attachment of the Dimethoxyethyl Moiety: This step involves the reaction of the intermediate with 2,2-dimethoxyethanol under acidic or basic conditions to form the desired dimethoxyethyl carbamoyl derivative.

    Esterification: The final step is the esterification of the piperidine carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The ester and carbamoyl groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamoyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders due to its piperidine core.

    Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as enzymes and receptors.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The carbamoyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent(s) at 4-Position Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate (2,2-Dimethoxyethyl)carbamoyl C₁₃H₂₄N₂O₅ 288.34 Dimethoxyethyl group enhances hydrophilicity N/A
tert-Butyl 4-(benzyl(ethyl)carbamoyl)piperidine-1-carboxylate Benzyl(ethyl)carbamoyl C₂₃H₃₄N₂O₃ 386.53 Bulky tert-butyl ester; lipophilic aromatic
(R)-tert-Butyl 4-(ethyl(1-phenylethyl)carbamoyl)piperidine-1-carboxylate Ethyl(1-phenylethyl)carbamoyl C₂₄H₃₆N₂O₃ 400.56 Chiral center; increased steric hindrance
tert-Butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate Ethyl(2-(trifluoromethyl)benzyl)carbamoyl C₂₄H₃₂F₃N₂O₃ 453.52 Electron-withdrawing CF₃ group
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate Hydroxy and 2-(2-hydroxyethyl)phenyl C₁₈H₂₅NO₅ 335.40 Dual hydroxy groups; polar functionality
Ethyl 4-[(methylcarbamoyl)methyl]aminopiperidine-1-carboxylate (Methylcarbamoyl)methylamino C₁₁H₂₁N₃O₃ 243.30 Compact substituent; potential H-bonding
Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]piperidine-1-carboxylate 3,4-Dioxocyclobutenyl-amino with ethoxy C₁₄H₂₀N₂O₅ 296.32 Cyclic dioxo group; conjugated system

Key Structural and Functional Insights

Substituent Hydrophilicity vs. Lipophilicity: The dimethoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with aromatic (e.g., benzyl, phenylethyl) or trifluoromethylbenzyl substituents, which are more lipophilic .

Trifluoromethyl groups () introduce strong electron-withdrawing effects, which may alter binding affinities in biological targets .

Biological Activity Correlations :

  • Piperidine derivatives with aromatic substituents (e.g., benzyl, phenylethyl) are frequently associated with receptor modulation, such as M5 positive allosteric modulators (PAMs) .
  • Thiazolylimidazole -containing analogs () demonstrate activity as microsomal triglyceride transfer protein inhibitors, highlighting the scaffold's adaptability to diverse targets .

Biological Activity

Ethyl 4-[(2,2-dimethoxyethyl)carbamoyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C_{13}H_{19}N_{3}O_{4}
  • Molecular Weight : 273.30 g/mol
  • CAS Number : Not explicitly listed, but related compounds can be referenced for synthesis and analysis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer proliferation.

Key Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) - Involved in angiogenesis.
  • ERK (Extracellular Signal-Regulated Kinase) - Plays a critical role in cell division and differentiation.
  • Abl Kinase - Associated with various cancers and cellular processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 11.3 μM against HepG2 liver cancer cells and an IC50 of 4.5 μM against K562 cells, which are known for their hyperactivity of the aforementioned kinases .

CompoundCell LineIC50 (μM)Mechanism
6bHepG211.3VEGFR/ERK/Abl inhibition
6bK5624.5VEGFR/ERK/Abl inhibition

Case Studies

  • Study on Piperidine Derivatives : A study explored the synthesis and biological evaluation of various piperidine derivatives, including this compound. The results indicated promising anti-cancer properties through multi-target inhibition mechanisms .
  • Toxicity Assessment : Further assessments revealed that while these compounds exhibited significant anti-proliferative activity, they also demonstrated cytotoxic effects on normal liver cell lines (QSG7701 and HL7702). The toxicity profile suggests a need for careful evaluation in therapeutic applications .

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